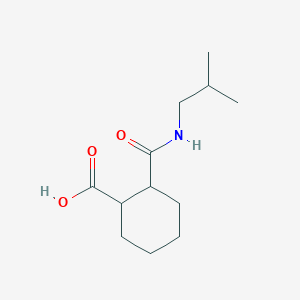

2-Isobutylcarbamoyl-cyclohexanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylpropylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDLTLNVUIGTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isobutylcarbamoyl-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogs featuring distinct carbamoyl substituents:

Structural and Functional Implications

Lipophilicity and Solubility

- Target Compound (): The isobutyrylamino-phenylcarbamoyl group confers high lipophilicity (predicted logP >3), favoring membrane permeability but limiting aqueous solubility.

- Sulfamoylphenyl Analog () : The sulfonamide group (-SO2NH-) increases polarity (TPSA ~110 Ų), enhancing solubility in polar solvents.

- Hydroxyethyl-Methylcarbamoyl Analog () : The hydroxyl group reduces logP (~1.5) and improves water solubility, making it suitable for formulations requiring hydrophilicity.

Hydrogen Bonding and Bioactivity

- Thiophenmethyl Analog () : The thiophene sulfur may participate in hydrophobic interactions or metabolic pathways, affecting pharmacokinetics.

Steric Effects

Computational and Experimental Insights

- Topological Polar Surface Area (TPSA): Target Compound: ~95 Ų (estimated), indicating moderate polarity .

- Metabolic Stability : Sulfonamide () and hydroxyl () groups may improve metabolic stability compared to esters or simple amides.

Biologische Aktivität

2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS #544697-94-1) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H23N1O2

- Molecular Weight : 225.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. This compound may exhibit activity through:

- Enzyme Inhibition : The compound can inhibit certain enzymes that are crucial for metabolic pathways.

- Receptor Modulation : It may act on receptors that mediate cellular responses, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Animal models have demonstrated that it can reduce markers of inflammation, indicating its potential use in treating inflammatory diseases.

Case Studies

-

In Vitro Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of this compound against various bacteria.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Model :

- Objective : To assess the anti-inflammatory activity in a rat model of paw edema.

- Methodology : The compound was administered orally, and paw volume was measured before and after treatment.

- Results : A reduction in paw volume by approximately 30% was noted compared to the control group, suggesting significant anti-inflammatory potential.

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Effective (MIC 50-100 µg/mL) | Significant reduction (30% decrease) |

| Aspirin | Moderate | High (well documented) |

| Ibuprofen | Low | High |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, and how do they influence experimental design?

- Answer : Critical properties include hydrogen bond donors (3), acceptors (4), and topological polar surface area (95.1 Ų) . These parameters predict solubility, membrane permeability, and intermolecular interactions. For instance, the high polar surface area suggests limited blood-brain barrier penetration, guiding in vivo study designs. Use computational tools like MarvinSketch or ChemAxon to model these properties during pre-experimental planning.

Q. How can researchers optimize the synthetic route for this compound?

- Answer : Multi-step synthesis requires careful optimization of reaction conditions (e.g., temperature, catalysts). For analogs, coupling cyclohexanecarboxylic acid derivatives with isobutylamine via carbodiimide-mediated amidation is common . Monitor intermediates using HPLC (C18 column, acetonitrile/water gradient) and validate purity (>95%) via NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are recommended for structural elucidation?

- Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the cyclohexane backbone and amide bond formation. IR spectroscopy (1700–1650 cm⁻¹ for C=O stretches) and X-ray crystallography (if crystalline) provide additional validation. For non-crystalline samples, high-resolution mass spectrometry (HRMS) resolves molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins, leveraging the compound’s XLogP (2.2) for lipophilicity estimates . Molecular dynamics simulations (GROMACS) can evaluate stability in biological membranes. Pair with in vitro assays (e.g., enzyme inhibition) to validate predictions .

Q. What strategies address contradictions in experimental vs. computational data?

- Answer : Discrepancies (e.g., observed solubility vs. predicted values) may arise from crystallinity or aggregation. Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for aggregation studies. Reconcile data by iteratively refining computational models (e.g., adjusting force fields) .

Q. How can researchers design derivatives to enhance target selectivity?

- Answer : Introduce substituents at the cyclohexane or isobutyl groups to modulate steric and electronic effects. For example, fluorination (e.g., 4-fluorobenzoyl analogs ) enhances metabolic stability. Screen derivatives via SPR (surface plasmon resonance) for binding kinetics and selectivity profiling against off-target receptors .

Methodological Considerations

Q. What protocols ensure reproducibility in synthetic workflows?

- Answer : Document reaction parameters (e.g., stoichiometry, solvent purity) and validate batch-to-batch consistency using LC-MS. For air/moisture-sensitive steps, employ Schlenk lines or gloveboxes. Reference analogs like 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid for troubleshooting .

Q. How should researchers handle toxicity and safety during experimentation?

- Answer : Follow OSHA/NIOSH guidelines: use fume hoods, nitrile gloves, and eye protection (ANSI Z87.1-rated goggles). For inhalation risks, implement air monitoring and emergency ventilation. Refer to safety data sheets (SDS) of structurally related compounds (e.g., spiro-isoquinoline derivatives ) for hazard parallels .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.